3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is an organic compound classified as an ester. Its molecular formula is C13H20O4, and it has a molecular weight of approximately 240.29 g/mol. This compound features a cyclopentene ring with two carboxylic acid groups at the 1,1-positions, which are esterified with diethyl groups. The 3,4-positions of the cyclopentene ring are substituted with methyl groups, contributing to its unique structural characteristics and properties.
The compound appears as a colorless liquid with a sweet, fruity odor and is soluble in various organic solvents like ethanol and acetone. Its physical properties include a boiling point of around 231 °C and a melting point of -27 °C.
The chemical behavior of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester can be characterized by several types of reactions:
Several synthesis methods for 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester have been documented:
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester has various applications in scientific research:
Interaction studies involving 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester have focused on its behavior under different chemical conditions. Research indicates that it can stabilize adjacent ester groups during ionization processes. Such studies provide insights into the reactivity patterns of similar compounds and their potential applications in synthesis .
Several compounds share structural similarities with 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Diethyl 3-cyclopentene-1,1-dicarboxylate | C11H16O4 | 212.24 g/mol | Lacks methyl substitution at positions 3 and 4 |
Dimethyl succinate | C6H10O4 | 174.15 g/mol | Different ring structure; no cyclopentene |
Diethyl maleate | C8H12O4 | 172.18 g/mol | Contains a double bond between carbon atoms |
The unique features of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester arise from its specific cyclopentene structure combined with the methyl substitutions at positions three and four. This structural configuration influences its reactivity and potential applications compared to other similar compounds .